molecular formula C22H27N2O5P B11408596 Diethyl {5-[(4-methoxybenzyl)amino]-2-(4-methylphenyl)-1,3-oxazol-4-yl}phosphonate

Diethyl {5-[(4-methoxybenzyl)amino]-2-(4-methylphenyl)-1,3-oxazol-4-yl}phosphonate

Cat. No.: B11408596
M. Wt: 430.4 g/mol
InChI Key: FTTJGCKJTMQJOA-UHFFFAOYSA-N
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Description

Diethyl {5-[(4-methoxybenzyl)amino]-2-(4-methylphenyl)-1,3-oxazol-4-yl}phosphonate is a complex organic compound with a unique structure that includes an oxazole ring, a phosphonate group, and various aromatic substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl {5-[(4-methoxybenzyl)amino]-2-(4-methylphenyl)-1,3-oxazol-4-yl}phosphonate typically involves multiple steps, starting with the preparation of the oxazole ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The phosphonate group is then introduced through a reaction with diethyl phosphite, often using a catalyst to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Diethyl {5-[(4-methoxybenzyl)amino]-2-(4-methylphenyl)-1,3-oxazol-4-yl}phosphonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced products.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Diethyl {5-[(4-methoxybenzyl)amino]-2-(4-methylphenyl)-1,3-oxazol-4-yl}phosphonate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

    Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which Diethyl {5-[(4-methoxybenzyl)amino]-2-(4-methylphenyl)-1,3-oxazol-4-yl}phosphonate exerts its effects involves interactions with specific molecular targets. The oxazole ring and phosphonate group play crucial roles in binding to enzymes and receptors, modulating their activity. This can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl {2-(2-furyl)-5-[(4-methoxybenzyl)amino]-1,3-oxazol-4-yl}phosphonate
  • Diethyl {2-(2-furyl)-5-[(4-methoxybenzyl)amino]-1,3-oxazol-4-yl}phosphonate

Uniqueness

Diethyl {5-[(4-methoxybenzyl)amino]-2-(4-methylphenyl)-1,3-oxazol-4-yl}phosphonate is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the 4-methylphenyl group, in particular, differentiates it from similar compounds and may influence its reactivity and interactions with molecular targets.

Properties

Molecular Formula

C22H27N2O5P

Molecular Weight

430.4 g/mol

IUPAC Name

4-diethoxyphosphoryl-N-[(4-methoxyphenyl)methyl]-2-(4-methylphenyl)-1,3-oxazol-5-amine

InChI

InChI=1S/C22H27N2O5P/c1-5-27-30(25,28-6-2)22-21(23-15-17-9-13-19(26-4)14-10-17)29-20(24-22)18-11-7-16(3)8-12-18/h7-14,23H,5-6,15H2,1-4H3

InChI Key

FTTJGCKJTMQJOA-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=C(OC(=N1)C2=CC=C(C=C2)C)NCC3=CC=C(C=C3)OC)OCC

Origin of Product

United States

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